An In-depth Technical Guide on the Core Basic Properties of 7-Methylpteridine-2,4(1H,3H)-dione
An In-depth Technical Guide on the Core Basic Properties of 7-Methylpteridine-2,4(1H,3H)-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Methylpteridine-2,4(1H,3H)-dione, also known as 7-methyllumazine, is a heterocyclic organic compound belonging to the pteridine family. Pteridine derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. This technical guide provides a comprehensive overview of the fundamental properties of 7-Methylpteridine-2,4(1H,3H)-dione, including its synthesis, physicochemical characteristics, and spectral data. The information presented herein is intended to serve as a valuable resource for researchers and scientists working with this compound.
Chemical Structure and Properties
7-Methylpteridine-2,4(1H,3H)-dione possesses a fused pyrimidine and pyrazine ring system, with a methyl group at the 7-position and two oxo groups at the 2- and 4-positions. Its chemical structure and basic properties are summarized below.
Table 1: General Properties of 7-Methylpteridine-2,4(1H,3H)-dione
| Property | Value |
| Molecular Formula | C₇H₆N₄O₂ |
| Molecular Weight | 178.15 g/mol |
| IUPAC Name | 7-methyl-1H-pteridine-2,4-dione |
| Synonyms | 7-Methyllumazine |
| CAS Number | 13162-13-5 |
Physicochemical Properties
Detailed experimental data on the physicochemical properties of 7-Methylpteridine-2,4(1H,3H)-dione are not extensively reported in publicly available literature. However, based on the properties of the closely related compound, lumazine, and general principles of organic chemistry, the following characteristics can be inferred.
Table 2: Physicochemical Properties of 7-Methylpteridine-2,4(1H,3H)-dione (Estimated and Analogous Data)
| Property | Value/Observation |
| Melting Point | Not explicitly found in searches. Pteridine compounds generally have high melting points. |
| Solubility | Expected to have low solubility in water and non-polar organic solvents. Likely soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). |
| pKa | Not explicitly found in searches. The presence of acidic N-H protons suggests it will have pKa values. |
Synthesis
A common and effective method for the synthesis of pteridine derivatives is the Gabriel-Isay condensation . This reaction involves the condensation of a 5,6-diaminopyrimidine with a 1,2-dicarbonyl compound. For the synthesis of 7-Methylpteridine-2,4(1H,3H)-dione, the logical precursors would be 5,6-diaminouracil and methylglyoxal.
Experimental Protocol: Synthesis of 7-Methylpteridine-2,4(1H,3H)-dione via Gabriel-Isay Condensation
While a specific detailed protocol for this exact reaction was not found in the performed searches, a general procedure based on known pteridine syntheses can be outlined.[1]
Materials:
-
5,6-Diaminouracil
-
Methylglyoxal (typically as a 40% aqueous solution)
-
Glacial acetic acid
-
Ethanol
-
Water
Procedure:
-
Dissolve 5,6-diaminouracil in a suitable solvent system, such as a mixture of water and ethanol, with gentle heating if necessary.
-
Add a slight excess of methylglyoxal solution to the reaction mixture.
-
Add a catalytic amount of glacial acetic acid to facilitate the condensation reaction.
-
Reflux the reaction mixture for a specified period (typically several hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.
-
Collect the solid product by filtration and wash it with cold water and then ethanol to remove unreacted starting materials and impurities.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as a mixture of DMF and water.
Diagram 1: Synthetic Pathway for 7-Methylpteridine-2,4(1H,3H)-dione
Spectral Data
¹H and ¹³C NMR Spectroscopy
The NMR spectra of 7-Methylpteridine-2,4(1H,3H)-dione would be expected to show signals corresponding to the methyl group, the aromatic proton on the pyrazine ring, and the N-H protons of the uracil ring. The chemical shifts would be influenced by the electron-withdrawing nature of the pteridine ring system. While specific spectra for the target compound were not found, data for related structures can provide an estimation of the expected chemical shifts.
Table 3: Estimated ¹H and ¹³C NMR Chemical Shifts for 7-Methylpteridine-2,4(1H,3H)-dione in DMSO-d₆
| Group | Estimated ¹H Chemical Shift (ppm) | Estimated ¹³C Chemical Shift (ppm) |
| 7-CH₃ | ~2.5 | ~20 |
| 6-H | ~8.0-8.5 | ~140-150 |
| 1-NH, 3-NH | ~11.0-12.0 (broad) | - |
| C2, C4 (C=O) | - | ~150-160 |
| C4a, C8a | - | ~130-145 |
Mass Spectrometry
The mass spectrum of 7-Methylpteridine-2,4(1H,3H)-dione is expected to show a molecular ion peak (M⁺) at m/z 178. The fragmentation pattern would likely involve the loss of small neutral molecules such as CO, N₂, and HCN, which is characteristic of heterocyclic compounds.
Diagram 2: Predicted Mass Spectrometry Fragmentation Workflow
UV-Vis and Fluorescence Spectroscopy
Pteridine derivatives are known to exhibit characteristic UV-Vis absorption and fluorescence properties. The related compound, lumazine, in an ethanolic medium shows an absorption maximum at 325 nm and an emission maximum at 470 nm.[2] It is expected that 7-Methylpteridine-2,4(1H,3H)-dione will have similar photophysical properties, with absorption in the UVA range and emission in the blue-green region of the visible spectrum. The exact absorption and emission maxima will be dependent on the solvent used.
Table 4: Estimated Photophysical Properties of 7-Methylpteridine-2,4(1H,3H)-dione
| Property | Estimated Value |
| λ_abs (max) | ~320-340 nm |
| λ_em (max) | ~460-480 nm |
Biological Activity and Signaling Pathways
Currently, there is a lack of specific information in the searched literature regarding the biological activity of 7-Methylpteridine-2,4(1H,3H)-dione and its involvement in any signaling pathways. Pteridine derivatives, in general, are known to interact with various enzymes and receptors, and some exhibit activities such as antifungal and antioxidant properties.[3] Further research is required to elucidate the specific biological roles and mechanisms of action of 7-methyllumazine.
Diagram 3: General Research Workflow for Biological Activity Screening
Conclusion
This technical guide has summarized the core basic properties of 7-Methylpteridine-2,4(1H,3H)-dione based on available information and analogies to related compounds. While a plausible synthetic route via the Gabriel-Isay condensation has been identified, a detailed experimental protocol and comprehensive, experimentally determined physicochemical and spectral data are still needed. Furthermore, the biological activity and potential roles in signaling pathways of this compound remain an open area for investigation. This guide serves as a foundational resource to encourage and support further research into this intriguing pteridine derivative.
References
- 1. Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. Novel Fluorinated 7-Hydroxycoumarin Derivatives Containing an Oxime Ether Moiety: Design, Synthesis, Crystal Structure and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
